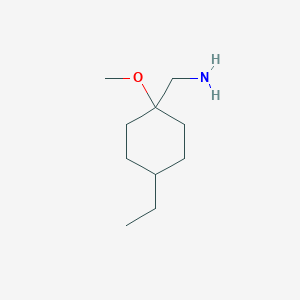
(4-Ethyl-1-methoxycyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethyl-1-methoxycyclohexyl)methanamine is an organic compound with the molecular formula C10H21NO It is a derivative of cyclohexylmethanamine, where the cyclohexane ring is substituted with an ethyl group at the 4-position and a methoxy group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-1-methoxycyclohexyl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes alkylation to introduce the ethyl group at the 4-position.
Methoxylation: The next step involves the introduction of the methoxy group at the 1-position. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable catalyst.
Amination: Finally, the methanamine group is introduced through a reductive amination process, where the ketone group is converted to an amine using ammonia or an amine source and a reducing agent such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments ensures the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-1-methoxycyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or primary/secondary amines.
Substitution: Formation of new substituted cyclohexylmethanamine derivatives.
Scientific Research Applications
(4-Ethyl-1-methoxycyclohexyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethyl-1-methoxycyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxycyclohexyl)methanamine: Similar structure but lacks the ethyl group at the 4-position.
4-Ethylcyclohexanone: Contains the ethyl group but lacks the methoxy and methanamine groups.
1-Ethyl-4-methylcyclohexane: Similar cyclohexane ring structure but different functional groups.
Uniqueness
(4-Ethyl-1-methoxycyclohexyl)methanamine is unique due to the presence of both the ethyl and methoxy groups on the cyclohexane ring, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(4-ethyl-1-methoxycyclohexyl)methanamine |
InChI |
InChI=1S/C10H21NO/c1-3-9-4-6-10(8-11,12-2)7-5-9/h9H,3-8,11H2,1-2H3 |
InChI Key |
PPZNMRIUBBRFRD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


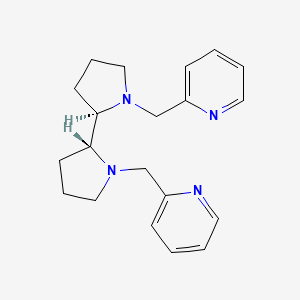

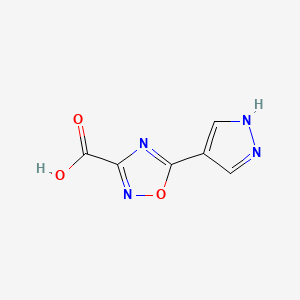
![[3-(3-Methylphenyl)oxiran-2-yl]methanol](/img/structure/B13297167.png)
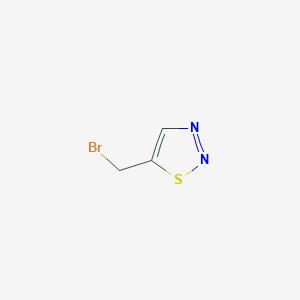
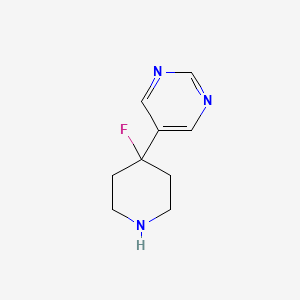
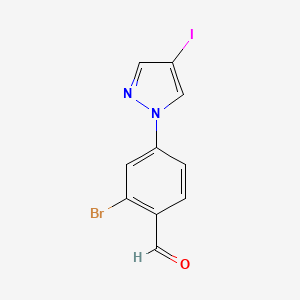
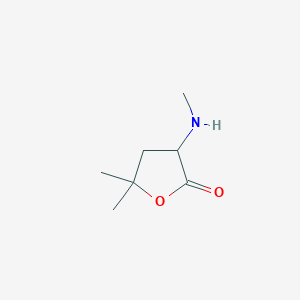
![3-Methyl-N-[2-(pyridin-2-yl)ethyl]cyclopentan-1-amine](/img/structure/B13297201.png)
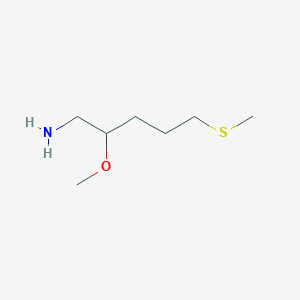

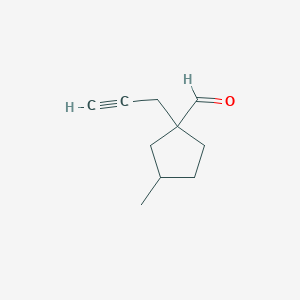

![4-[3-(Propylamino)butyl]phenol](/img/structure/B13297236.png)
